molecular formula C10H10F3NO2 B14813718 3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine

3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine

Cat. No.: B14813718
M. Wt: 233.19 g/mol
InChI Key: XFWSIEBMLYWKPH-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-methoxy-5-(trifluoromethyl)pyridine with cyclopropyl alcohol in the presence of a strong acid catalyst can yield the desired compound. The reaction conditions typically involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more substituents on the pyridine ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It can be used in biological studies to investigate its effects on various biological pathways and targets.

    Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific receptors or enzymes.

    Industry: In the agrochemical industry, it can be used as an intermediate in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the cyclopropoxy and methoxy groups can modulate its overall chemical properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-3-(trifluoromethyl)pyridine
  • 2-Methoxy-5-(trifluoromethyl)pyridine
  • 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Uniqueness

3-Cyclopropoxy-2-methoxy-5-(trifluoromethyl)pyridine is unique due to the presence of the cyclopropoxy group, which is not commonly found in similar compounds. This group can impart distinct chemical and physical properties, such as increased stability and specific binding interactions, making it valuable for various applications.

Properties

Molecular Formula

C10H10F3NO2

Molecular Weight

233.19 g/mol

IUPAC Name

3-cyclopropyloxy-2-methoxy-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10F3NO2/c1-15-9-8(16-7-2-3-7)4-6(5-14-9)10(11,12)13/h4-5,7H,2-3H2,1H3

InChI Key

XFWSIEBMLYWKPH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(F)(F)F)OC2CC2

Origin of Product

United States

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